Zegocractin

Description

Structure

2D Structure

3D Structure

Properties

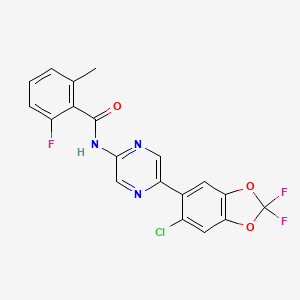

IUPAC Name |

N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11ClF3N3O3/c1-9-3-2-4-12(21)17(9)18(27)26-16-8-24-13(7-25-16)10-5-14-15(6-11(10)20)29-19(22,23)28-14/h2-8H,1H3,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMKTHUGOQDEIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C(=O)NC2=NC=C(N=C2)C3=CC4=C(C=C3Cl)OC(O4)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11ClF3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337267 |

Source

|

| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713240-67-5 |

Source

|

| Record name | Zegocractin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1713240675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[5-(6-Chloro-2,2-difluoro-1,3-benzodioxol-5-yl)-2-pyrazinyl]-2-fluoro-6-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZEGOCRACTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/564AW1RR37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zegocractin: A Novel Modulator of T-Lymphocyte Activation and Signaling

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Zegocractin is an investigational immunomodulatory agent that has demonstrated potent and selective effects on T-lymphocyte function. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its intricate interplay with key signaling pathways that govern T-cell activation, differentiation, and effector functions. Detailed experimental protocols and quantitative data from preclinical studies are presented to facilitate further research and development in the field.

Introduction

T-lymphocytes are central players in the adaptive immune response, orchestrating the clearance of pathogens and malignant cells. The activation of T-cells is a tightly regulated process initiated by the T-cell receptor (TCR) recognizing a specific antigen presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal is integrated with co-stimulatory and co-inhibitory signals to determine the magnitude and nature of the T-cell response. Dysregulation of T-cell function is a hallmark of numerous pathologies, including autoimmune diseases, chronic infections, and cancer.

This compound has emerged as a promising therapeutic candidate due to its unique ability to modulate T-lymphocyte activity. This guide will delve into the molecular mechanisms by which this compound exerts its effects, providing a foundational resource for researchers in immunology and drug discovery.

Core Mechanism of Action: Modulation of the T-Cell Receptor (TCR) Signaling Cascade

This compound's primary mechanism of action involves the allosteric modulation of key downstream effector molecules within the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of critical transcription factors that drive T-cell activation and differentiation. This compound has been shown to selectively amplify signaling pathways that promote T-cell anergy and regulatory T-cell (Treg) differentiation while dampening pro-inflammatory responses.

Caption: this compound modulates TCR signaling by inhibiting PLCγ1 and activating Calcineurin.

Quantitative Analysis of this compound's Effects

The immunomodulatory effects of this compound have been quantified through a series of in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of its impact on cytokine production, transcription factor activation, and T-cell proliferation.

Table 1: Effect of this compound on Cytokine Production by Activated Human T-Lymphocytes

| Cytokine | Vehicle Control (pg/mL) | This compound (10 nM) (pg/mL) | This compound (100 nM) (pg/mL) | % Inhibition (100 nM) |

| IL-2 | 1542 ± 128 | 987 ± 95 | 452 ± 54 | 70.7% |

| IFN-γ | 2876 ± 210 | 1854 ± 150 | 834 ± 98 | 71.0% |

| TNF-α | 1123 ± 98 | 734 ± 81 | 311 ± 45 | 72.3% |

| IL-10 | 345 ± 45 | 589 ± 62 | 976 ± 110 | -182.9% (Stimulation) |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Modulation of Key Transcription Factor Activity by this compound

| Transcription Factor | Vehicle Control (Fold Activation) | This compound (100 nM) (Fold Activation) | p-value |

| NFATc1 | 8.5 ± 1.2 | 15.2 ± 2.1 | < 0.01 |

| NF-κB (p65) | 12.1 ± 1.8 | 5.4 ± 0.9 | < 0.01 |

| AP-1 (c-Fos) | 10.2 ± 1.5 | 4.8 ± 0.7 | < 0.01 |

Fold activation was determined by luciferase reporter assays in Jurkat T-cells stimulated with anti-CD3/CD28 antibodies for 6 hours.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further investigation, detailed methodologies for the key experiments cited are provided below.

T-Lymphocyte Isolation and Culture

-

Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment: Naive CD4+ T-cells were isolated by negative selection using a magnetic-activated cell sorting (MACS) kit.

-

Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Activation: T-cells were activated with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies.

Cytokine Measurement by ELISA

-

Sample Collection: Supernatants from T-cell cultures were collected at 48 hours post-activation.

-

Assay: Cytokine concentrations (IL-2, IFN-γ, TNF-α, IL-10) were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: A standard curve was generated using recombinant cytokines, and sample concentrations were interpolated from this curve.

Caption: Standard workflow for cytokine quantification using ELISA.

Luciferase Reporter Assays for Transcription Factor Activity

-

Cell Line: Jurkat T-cells were used as a model system.

-

Transfection: Cells were transiently transfected with luciferase reporter plasmids containing response elements for NFAT, NF-κB, or AP-1, along with a Renilla luciferase control vector.

-

Treatment and Stimulation: Transfected cells were pre-treated with this compound or vehicle for 1 hour before stimulation with anti-CD3/CD28 antibodies.

-

Lysis and Measurement: After 6 hours of stimulation, cells were lysed, and luciferase activity was measured using a dual-luciferase reporter assay system.

-

Normalization: Firefly luciferase activity was normalized to Renilla luciferase activity to control for transfection efficiency.

Conclusion and Future Directions

This compound represents a novel class of immunomodulators with a distinct mechanism of action in T-lymphocytes. By selectively targeting key nodes in the TCR signaling pathway, it effectively rebalances T-cell responses, favoring an anti-inflammatory and regulatory phenotype. The data presented in this guide underscore the therapeutic potential of this compound for the treatment of autoimmune diseases and other inflammatory conditions.

Future research should focus on elucidating the precise molecular interactions between this compound and its targets, as well as evaluating its efficacy and safety in more complex preclinical models. The detailed protocols provided herein are intended to serve as a valuable resource for the scientific community to build upon these initial findings and accelerate the clinical development of this promising therapeutic agent.

Zegocractin (CM-4620): A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zegocractin (also known as CM-4620 or Auxora) is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2] Its primary molecular target is the ORAI1 protein, the pore-forming subunit of the CRAC channel.[3][4][5] By inhibiting ORAI1, this compound effectively blocks store-operated calcium entry (SOCE), a critical signaling pathway in numerous cell types, particularly immune cells.[6] This inhibitory action on calcium influx leads to the modulation of downstream signaling events, including the reduction of inflammatory cytokine release, which forms the basis of its therapeutic potential in various inflammatory and autoimmune diseases.[6][7] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Molecular Target: ORAI1, the Pore of the CRAC Channel

The primary molecular target of this compound is the ORAI1 protein, a key component of the CRAC channel.[1][3][4][5] CRAC channels are highly calcium-selective ion channels located in the plasma membrane of many cells, including T lymphocytes, neutrophils, and macrophages.[3] These channels are crucial for mediating SOCE, a process where the depletion of calcium from intracellular stores, such as the endoplasmic reticulum (ER), triggers the influx of extracellular calcium into the cell.[3][6]

The activation of CRAC channels is a tightly regulated process initiated by the stromal interaction molecule 1 (STIM1), a calcium sensor located in the ER membrane. Upon ER calcium depletion, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates ORAI1, leading to the opening of the CRAC channel pore and subsequent calcium influx.[8] this compound exerts its inhibitory effect by binding to the ORAI1 protein, thereby preventing the influx of calcium.[3][4]

Mechanism of Action: Inhibition of Store-Operated Calcium Entry and Downstream Signaling

This compound's mechanism of action is centered on its ability to block the function of the ORAI1-containing CRAC channels, thus inhibiting SOCE.[6] This inhibition of calcium influx has profound effects on downstream signaling pathways that are dependent on intracellular calcium levels.

Signaling Pathway

The inhibition of ORAI1 by this compound disrupts the STIM1-ORAI1 signaling cascade. This interruption prevents the sustained increase in intracellular calcium that is necessary for the activation of various transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT). The activation of NFAT is a calcium-dependent process that leads to the transcription of genes encoding a wide range of pro-inflammatory cytokines. By blocking this pathway, this compound effectively reduces the production and release of these inflammatory mediators.[6]

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data regarding its potency against different ORAI channels and its effect on cytokine release.

Table 1: Inhibitory Potency of this compound on ORAI Channels

| Target | IC50 (nM) | Reference |

| Orai1/STIM1-mediated Ca2+ currents | ~120 | [2][9] |

| Orai2/STIM1-mediated Ca2+ currents | ~900 | [2][9] |

IC50: Half-maximal inhibitory concentration.

Table 2: Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs) by this compound

| Cytokine | IC50 (nM) | Reference | | :--- | :--- |[7] | | IFN-γ | 138 |[7] | | IL-2 | 59 |[7] | | IL-4 | 879 |[7] | | IL-6 | 135 |[7] | | IL-10 | 303 |[7] | | IL-17 | 120 |[7] | | IL-1β | 240 |[7] | | TNF-α | 225 |[7] |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the molecular target and mechanism of action of this compound.

Whole-Cell Patch-Clamp Electrophysiology for ORAI1 Current Measurement

This protocol is designed to measure the effect of this compound on ORAI1-mediated calcium currents using the whole-cell patch-clamp technique.

Cell Preparation:

-

HEK293 cells stably co-expressing human ORAI1 and STIM1 are cultured to 70-80% confluency.

-

Cells are plated on poly-L-lysine-coated glass coverslips 24 hours before the experiment.

Solutions:

-

External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To induce store depletion and activate ORAI1 currents, 20 µM IP3 can be included in the internal solution.

Recording Procedure:

-

Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.

-

Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries.

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

ORAI1 currents are allowed to develop and stabilize.

-

Voltage ramps from -100 mV to +100 mV over 100 ms are applied every 2 seconds from a holding potential of 0 mV to record the current-voltage (I-V) relationship.

-

This compound at various concentrations is perfused into the recording chamber, and the effect on the ORAI1 current is measured.

Data Analysis:

-

The inward current at -80 mV is measured before and after the application of this compound.

-

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC50 value is calculated by fitting the data to a sigmoidal dose-response equation.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration changes in response to store depletion and the inhibitory effect of this compound using the ratiometric fluorescent indicator Fura-2 AM.[1][2][3][4][5]

Cell Preparation:

-

Cells (e.g., Jurkat T-cells or primary PBMCs) are seeded in black, clear-bottom 96-well plates and cultured overnight.

Reagent Preparation:

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, supplemented with 1% BSA.

-

Fura-2 AM Stock Solution: 1 mM Fura-2 AM in anhydrous DMSO.

-

Loading Solution: Add Fura-2 AM stock solution to the Loading Buffer to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye loading.

Procedure:

-

The cell culture medium is removed, and the cells are washed with Loading Buffer.

-

The Loading Solution is added to each well, and the plate is incubated at 37°C for 30-60 minutes in the dark.

-

After incubation, the cells are washed twice with Loading Buffer to remove extracellular dye.

-

This compound at various concentrations or vehicle control is added to the wells and incubated for 15-30 minutes.

-

Store depletion is induced by adding a SERCA inhibitor such as thapsigargin (1 µM) or a calcium ionophore like ionomycin (1 µM) in a calcium-free buffer.

-

Extracellular calcium (e.g., 2 mM CaCl2) is then added to initiate SOCE.

-

Fluorescence is measured using a fluorescence plate reader or microscope with excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.

Data Analysis:

-

The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) is calculated to represent the intracellular calcium concentration.

-

The peak increase in the F340/F380 ratio after the addition of extracellular calcium is determined for each condition.

-

The percentage of inhibition by this compound is calculated relative to the vehicle control.

-

Dose-response curves are generated to determine the IC50 value.

Cytokine Release Assay in Human PBMCs

This protocol outlines a method to assess the inhibitory effect of this compound on the release of pro-inflammatory cytokines from human Peripheral Blood Mononuclear Cells (PBMCs).[10][11][12]

PBMC Isolation:

-

PBMCs are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Isolated PBMCs are washed and resuspended in complete RPMI-1640 medium.

Assay Procedure:

-

PBMCs are seeded in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

This compound at various concentrations or vehicle control is added to the wells and pre-incubated for 1 hour.

-

Cells are stimulated with a mitogen such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies to induce cytokine production.

-

The plate is incubated for 24-48 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the plate is centrifuged, and the supernatant is collected.

Cytokine Measurement:

-

The concentrations of various cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.

Data Analysis:

-

The concentration of each cytokine is determined from a standard curve.

-

The percentage of inhibition by this compound is calculated relative to the stimulated vehicle control.

-

Dose-response curves are generated to determine the IC50 values for the inhibition of each cytokine.

Conclusion

This compound (CM-4620) is a selective inhibitor of the ORAI1 subunit of the CRAC channel. Its mechanism of action involves the blockade of store-operated calcium entry, which in turn suppresses the activation of calcium-dependent signaling pathways, leading to a significant reduction in the production and release of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working on or interested in the pharmacology of this compound and the broader field of CRAC channel modulation. The detailed understanding of its molecular target and mechanism of action is crucial for its continued development and potential application in treating a range of inflammatory and autoimmune disorders.

References

- 1. hellobio.com [hellobio.com]

- 2. ionbiosciences.com [ionbiosciences.com]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. sophion.com [sophion.com]

- 9. Properties of Orai1 mediated store-operated current depend on the expression levels of STIM1 and Orai1 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytokine release assays for the prediction of therapeutic mAb safety in first-in man trials — Whole blood cytokine release assays are poorly predictive for TGN1412 cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

Zegocractin's Impact on Store-Operated Calcium Entry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zegocractin (also known as CM-4620) is a potent and selective inhibitor of calcium release-activated calcium (CRAC) channels, key components of store-operated calcium entry (SOCE). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on SOCE, and detailed experimental protocols for its evaluation. This compound is currently under clinical investigation for a variety of inflammatory and immunologic diseases, including acute pancreatitis, and its ability to modulate intracellular calcium signaling is central to its therapeutic potential.[1][2] This document summarizes the current understanding of this compound's interaction with the SOCE pathway, offering a valuable resource for researchers in the field.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial signaling mechanism in a wide range of cell types, regulating diverse physiological processes such as gene expression, cell proliferation, and immune responses.[3] The process is initiated by the depletion of calcium (Ca2+) from the endoplasmic reticulum (ER).[3][4] This depletion is sensed by stromal interaction molecules (STIMs), primarily STIM1 and STIM2, which are transmembrane proteins located in the ER membrane.[3] Upon Ca2+ store depletion, STIM proteins oligomerize and translocate to ER-plasma membrane junctions.[3] At these junctions, STIM oligomers directly interact with and activate Orai channels, which are highly selective Ca2+ channels in the plasma membrane.[3] The influx of extracellular Ca2+ through Orai channels replenishes ER stores and generates sustained intracellular Ca2+ signals.

This compound's Mechanism of Action

This compound is a small molecule inhibitor that specifically targets the CRAC channel complex.[5][6] It functions by inhibiting the influx of calcium through Orai channels, thereby dampening the downstream signaling events that are dependent on SOCE.[5] This inhibitory action has been shown to reduce the production of various pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.[5][7]

Caption: this compound inhibits store-operated calcium entry by blocking the Orai1 channel.

Quantitative Data on this compound's Effect on SOCE

This compound exhibits potent inhibitory activity against CRAC channels, with a degree of selectivity for different Orai channel isoforms. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Inhibitory Potency of this compound on CRAC Channels

| Target Channel | IC50 (nM) |

| Orai1/STIM1 | 119[7] |

| Orai2/STIM1 | 895[7] |

Table 2: Effect of this compound on Calcium Uptake and Reuptake

| Concentration | Effect |

| 700 nM | Reduces the rate of store-operated Calcium entry to 50% of control levels.[7] |

| 10 µM | Blocks 100% of reuptake.[7] |

Table 3: Inhibitory Potency of this compound on Cytokine Release in Human PBMCs

| Cytokine | IC50 (nM) |

| IFN-γ | 138[7] |

| IL-2 | 59[7] |

| IL-4 | 879[7] |

| IL-6 | 135[7] |

| IL-10 | 303[7] |

| IL-17 | 120[7] |

| IL-1β | 240[7] |

| TNF-α | 225[7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on SOCE.

In Vitro Calcium Influx Assay in Pancreatic Acinar Cells (PACs)

This protocol describes the measurement of intracellular calcium concentration in freshly isolated PACs to assess the inhibitory effect of this compound on SOCE.

Caption: Workflow for in vitro calcium influx assay in pancreatic acinar cells.

Protocol:

-

Cell Isolation: Freshly isolate pancreatic acinar cells (PACs) from the desired species (e.g., mouse).

-

Fluorescent Dye Loading: Load the isolated PACs with the calcium-sensitive fluorescent dye Fluo-4 AM.[8]

-

Baseline Measurement: Initially perfuse the cells with a standard buffer solution that does not contain external calcium.[8]

-

ER Store Depletion: To deplete the endoplasmic reticulum (ER) calcium stores, perfuse the cells with a solution containing a specific Sarcoendoplasmic Reticulum Calcium ATPase (SERCA) pump inhibitor, such as cyclopiazonic acid (CPA) at a concentration of 10 µM.[8]

-

This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 100 nM, 1 µM, or 10 µM).[8]

-

Initiation of SOCE: Reintroduce a buffer containing extracellular calcium to initiate store-operated calcium entry.

-

Data Acquisition: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of Fluo-4. A significant reduction in the calcium influx in this compound-treated cells compared to control cells indicates inhibition of SOCE.[8]

In Vivo Murine Model of Acute Pancreatitis

This protocol outlines the use of an experimental mouse model of acute pancreatitis to evaluate the in vivo efficacy of this compound.

Caption: Experimental workflow for the in vivo evaluation of this compound in a mouse model of acute pancreatitis.

Protocol:

-

Induction of Acute Pancreatitis: Induce acute pancreatitis in a mouse model using established methods, such as the administration of palmitoleic acid and alcohol.[9]

-

Treatment Groups: Divide the animals into different treatment groups:

-

Drug Administration: Administer the respective treatments to the animals.

-

Assessment of Pancreatic Injury: After a defined period, euthanize the animals and collect pancreatic tissue.

-

Histopathological Analysis: Perform histopathological analysis of the pancreatic tissue to assess the severity of edema, necrosis, and inflammation.[9] A significant reduction in the total histopathological score in the this compound-treated groups compared to the control group indicates in vivo efficacy.[9]

Clinical Development and Future Directions

This compound (CM-4620), under the development of CalciMedica, is currently in Phase II clinical trials for the treatment of acute pancreatitis.[1][9] The drug is also being investigated for other inflammatory conditions such as severe COVID-19 pneumonia and inflammatory bowel disease.[1] The promising preclinical data, coupled with the ongoing clinical evaluations, suggest that this compound could represent a novel therapeutic approach for a range of diseases driven by excessive SOCE-mediated inflammation. Further research will be crucial to fully elucidate its therapeutic potential and safety profile in various patient populations.

References

- 1. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]

- 2. This compound [chemenu.com]

- 3. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Regulation of Store-Operated Ca2+ Entry by Septins [frontiersin.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Pharmacodynamics of Zegocractin in preclinical models

An in-depth analysis of the preclinical pharmacodynamics of Zegocractin, a novel, potent, and selective inhibitor of the Zeta-Associated Kinase (ZAK). This document outlines the in vitro and in vivo activity of this compound, detailing its mechanism of action, cellular effects, and anti-tumor efficacy in relevant cancer models.

Introduction

This compound is a first-in-class, orally bioavailable small molecule inhibitor targeting Zeta-Associated Kinase (ZAK). The ZAK protein is a key component of the CRAT-ZAK-PIVOT signaling pathway, which has been identified as a critical driver of proliferation and survival in several solid tumors, including Metastatic Adenocarcinoma of the Pancreas (MAP). This paper summarizes the preclinical pharmacodynamic profile of this compound, providing evidence of its potent and selective inhibition of the ZAK pathway and its corresponding anti-tumor activity.

Mechanism of Action: Inhibition of the CRAT-ZAK-PIVOT Pathway

This compound selectively binds to the ATP-binding pocket of ZAK, preventing the phosphorylation and subsequent activation of its downstream effector, PIVOT. This interruption of the signaling cascade leads to cell cycle arrest and apoptosis in ZAK-dependent tumor cells.

Quantitative Pharmacodynamic Data

The activity of this compound was assessed through a series of in vitro and in vivo experiments to determine its potency, cellular effects, and anti-tumor efficacy.

In Vitro Potency and Cellular Activity

This compound demonstrates potent inhibition of recombinant ZAK and effectively suppresses ZAK signaling and proliferation in cancer cell lines.

Table 1: In Vitro Potency of this compound

| Assay Type | Description | IC₅₀ (nM) |

|---|---|---|

| Biochemical | Inhibition of recombinant ZAK activity | 1.2 |

| Cellular | Inhibition of PIVOT phosphorylation in PANC-1 cells | 5.8 |

Table 2: Anti-proliferative Activity of this compound in MAP Cell Lines

| Cell Line | Description | GI₅₀ (nM) |

|---|---|---|

| PANC-1 | Human Pancreatic Adenocarcinoma | 7.5 |

| AsPC-1 | Human Pancreatic Adenocarcinoma | 10.2 |

| BxPC-3 | Human Pancreatic Adenocarcinoma | 12.1 |

In Vivo Efficacy and Biomarker Modulation

In a PANC-1 xenograft model, oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition. This anti-tumor effect was strongly correlated with the modulation of the pPIVOT pharmacodynamic biomarker in tumor tissue.

Table 3: In Vivo Efficacy of this compound in PANC-1 Xenograft Model

| Treatment Group | Dose (mg/kg, BID) | Tumor Growth Inhibition (%) |

|---|---|---|

| Vehicle | - | 0% |

| This compound | 10 | 45% |

| This compound | 30 | 78% |

| this compound | 50 | 92% |

Table 4: Pharmacodynamic Biomarker Modulation in PANC-1 Tumor Tissues

| Treatment Group | Dose (mg/kg, BID) | pPIVOT Inhibition (%) (4h post-dose) |

|---|---|---|

| Vehicle | - | 0% |

| This compound | 10 | 55% |

| This compound | 30 | 85% |

| this compound | 50 | 96% |

Experimental Protocols

ZAK Kinase Inhibition Assay (Biochemical)

A time-resolved fluorescence energy transfer (TR-FRET) assay was used. Recombinant human ZAK enzyme was incubated with a FRET peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the FRET signal on an appropriate plate reader. IC₅₀ values were determined using a four-parameter logistic curve fit.

Cellular Phospho-PIVOT Assay

PANC-1 cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a dose-response curve of this compound for 2 hours. Following treatment, cells were lysed, and the levels of phosphorylated PIVOT (pPIVOT) and total PIVOT were measured using a sandwich ELISA format. The ratio of pPIVOT to total PIVOT was calculated, and results were normalized to vehicle-treated controls to determine IC₅₀ values.

Cell Proliferation Assay

MAP cell lines (PANC-1, AsPC-1, BxPC-3) were seeded in 96-well plates and treated with a 10-point dose-response curve of this compound for 72 hours. Cell viability was assessed using a commercial reagent that measures cellular ATP content, which is an indicator of metabolically active cells. The luminescence signal was recorded, and GI₅₀ (concentration for 50% growth inhibition) values were calculated by normalizing the data to vehicle-treated controls.

In Vivo Murine Xenograft Study Workflow

Female athymic nude mice were implanted subcutaneously with 5 x 10⁶ PANC-1 cells. When tumors reached an average volume of 150-200 mm³, animals were randomized into treatment groups (n=10 per group). This compound was formulated in a 0.5% methylcellulose solution and administered orally twice daily (BID) for 21 days. Tumor volume and body weight were measured twice weekly. At the end of the study, tumors were collected for pharmacodynamic biomarker analysis.

Western Blotting for Pharmacodynamic Analysis

Tumor tissue samples collected 4 hours after the final dose were snap-frozen in liquid nitrogen and homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against pPIVOT and total PIVOT. A loading control (e.g., β-actin) was also used. Protein bands were visualized using chemiluminescence, and band intensities were quantified using densitometry software.

Conclusion

The preclinical data demonstrate that this compound is a potent and selective inhibitor of the ZAK kinase. It effectively blocks the CRAT-ZAK-PIVOT signaling pathway, leading to reduced proliferation in cancer cell lines. In vivo, oral administration of this compound leads to robust, dose-dependent anti-tumor activity that correlates strongly with the inhibition of the downstream biomarker pPIVOT. These findings support the continued clinical development of this compound as a targeted therapy for patients with ZAK-dependent cancers.

Discovery and synthesis of Zegocractin (CM 4620)

An In-depth Technical Guide to the Discovery and Synthesis of Zegocractin (CM-4620)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as CM-4620, is a novel, potent, and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] Developed by CalciMedica, it represents a new class of therapeutics targeting inflammatory and immunologic processes.[4] The primary mechanism of this compound involves the inhibition of the Orai1 protein, the pore-forming subunit of the CRAC channel, thereby blocking store-operated calcium entry (SOCE).[2][5] This modulation of calcium signaling has demonstrated significant therapeutic potential in preclinical and clinical studies, particularly in acute inflammatory conditions such as acute pancreatitis and severe COVID-19 pneumonia.[4][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, biological activity, synthesis, and key experimental protocols related to this compound.

Discovery and Development

The discovery of this compound was the result of a targeted drug discovery program aimed at identifying potent and selective CRAC channel inhibitors. CalciMedica developed novel, proprietary cell-based assays for high-throughput screening of compound libraries.[6] This process enabled the identification of several distinct chemical classes of CRAC channel inhibitors. This compound emerged as a lead candidate from the aryl sulfonohydrazide class due to its favorable potency, selectivity, and pharmacokinetic properties.[9] The development pathway focused on indications where excessive calcium influx and subsequent inflammation are key pathological drivers.[6][10]

Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting the Orai1 subunit of the CRAC channel.[2][5] CRAC channels are the primary mediators of store-operated calcium entry (SOCE) in many non-excitable cells, including immune cells like T-lymphocytes and neutrophils, as well as pancreatic acinar cells.[11][10]

The activation of this pathway begins when intracellular calcium stores, primarily in the endoplasmic reticulum (ER), are depleted. This depletion is sensed by the STIM1 (Stromal Interaction Molecule 1) protein, an ER-resident calcium sensor. Upon Ca2+ dissociation, STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions, where they directly bind to and activate Orai1 channels. This activation opens the channel pore, allowing a sustained influx of extracellular Ca2+ into the cytoplasm. This rise in intracellular Ca2+ acts as a critical second messenger, triggering downstream signaling cascades that lead to transcription factor activation (e.g., NFAT, NF-κB), cytokine release, and other cellular responses that drive inflammation and cell damage.[10]

This compound binds to Orai1 and prevents its activation by STIM1, thus blocking the Ca2+ influx.[5][11] This inhibition effectively dampens the hyper-inflammatory response and protects tissues from calcium-mediated damage.[5][10]

Biological Activity and Quantitative Data

This compound has been characterized through a series of in vitro assays to determine its potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target/Assay | Cell Type / System | IC₅₀ (nM) | Reference(s) |

| Orai1/STIM1 Mediated Current | Recombinant | 119 - 120 | [1][9] |

| Orai2/STIM1 Mediated Current | Recombinant | 895 - 900 | [1][9] |

Table 2: Inhibition of Cytokine Release by this compound in Human PBMCs

| Cytokine | IC₅₀ (nM) | Reference(s) |

| IL-2 | 59 | [9] |

| IL-17 | 120 | [9] |

| IL-6 | 135 | [9] |

| IFN-γ | 138 | [9] |

| TNF-α | 225 | [9] |

| IL-1β | 240 | [9] |

| IL-10 | 303 | [9] |

| IL-4 | 879 | [9] |

The data clearly indicates that this compound is a potent inhibitor of Orai1-mediated calcium currents and subsequent cytokine release. Its selectivity for Orai1 over Orai2 is approximately 7.5-fold.[1][9]

Synthesis

This compound (IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide) belongs to a class of compounds known as aryl sulfonohydrazides.[3][9] While the specific, scaled-up manufacturing process for this compound is proprietary, the synthesis can be inferred from patent literature covering related structures.[9][12] The synthesis generally involves the coupling of a substituted benzamide moiety with a complex heterocyclic pyrazine structure. The preparation of such compounds often relies on multi-step synthetic routes involving the formation of key intermediates like substituted phenyl hydrazines and their subsequent reaction with other precursors to build the final molecule.[11][13]

Key Experimental Protocols

The following sections detail the methodologies for key assays used in the characterization of this compound.

Store-Operated Calcium Entry (SOCE) Measurement

This protocol describes the "calcium re-addition" method to measure SOCE in cultured cells using a fluorescent calcium indicator like Fura-2 or Fluo-4.[5][8]

Materials:

-

Cultured cells (e.g., HEK293, Jurkat T-cells, or primary cells) plated on glass-bottom dishes.

-

Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca2+.

-

ER Ca2+-ATPase inhibitor (SERCA inhibitor) such as Thapsigargin (Tg) or Cyclopiazonic acid (CPA).

-

This compound (CM-4620) or other test compounds.

-

Fluorescence microscope or plate reader capable of ratiometric imaging or kinetic fluorescence reads.

Procedure:

-

Cell Plating: Plate cells on glass-bottom dishes to achieve 60-80% confluency on the day of the experiment.

-

Dye Loading: Wash cells once with HBSS containing Ca2+. Incubate cells with 2-5 µM of Fura-2 AM or Fluo-4 AM in HBSS for 30-45 minutes at room temperature or 37°C, protected from light.

-

De-esterification: Wash cells twice with HBSS to remove excess dye and allow 15-30 minutes for complete de-esterification of the AM ester within the cells.

-

Baseline Measurement: Place the dish on the microscope stage and perfuse with Ca2+-free HBSS. Record the baseline fluorescence for 1-2 minutes.

-

Store Depletion: While still in Ca2+-free HBSS, add a SERCA inhibitor (e.g., 1-2 µM Thapsigargin) to deplete the ER calcium stores. This will cause a transient increase in cytosolic Ca2+ as it leaks from the ER. Continue recording until the signal returns to baseline.

-

Calcium Re-addition: Perfuse the cells with HBSS containing a physiological concentration of Ca2+ (e.g., 2 mM). The resulting sharp and sustained increase in fluorescence represents the influx of Ca2+ through the now-open SOCE channels.

-

Inhibition: To test this compound, the compound can be pre-incubated with the cells before the experiment or added during the store depletion phase, prior to Ca2+ re-addition. The reduction in the rate and peak of the fluorescence increase upon Ca2+ re-addition quantifies the inhibitory effect.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0458706A1 - High contrast photographic element including an aryl sulfonamidophenyl hydrazide containing ethyleneoxy groups - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 5. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescence-based Measurement of Store-operated Calcium Entry in Live Cells: from Cultured Cancer Cell to Skeletal Muscle Fiber [jove.com]

- 7. US4504424A - Process for the preparation of arylhydrazine-N-sulfonic acids - Google Patents [patents.google.com]

- 8. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. inotiv.com [inotiv.com]

- 11. US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

- 12. WO2016198507A1 - Aryl sulfonohydrazides - Google Patents [patents.google.com]

- 13. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines - Google Patents [patents.google.com]

Zegocractin: A Novel Modulator of Inflammatory Cytokine Release Through Selective CRAC Channel Inhibition

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zegocractin (also known as CM-4620 and Auxora) is an investigational small molecule drug that has demonstrated potent anti-inflammatory properties through the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels. Overactivation of these channels is a key pathological driver in a variety of inflammatory diseases, leading to excessive calcium influx in immune cells and subsequent release of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating inflammatory cytokine release, detailed experimental protocols for its evaluation, and a summary of its current clinical development status.

Introduction

Inflammatory cytokines are pivotal mediators of the immune response, but their dysregulated production can lead to chronic inflammation and tissue damage, forming the basis of numerous autoimmune and inflammatory disorders. A critical signaling event in the activation of immune cells, such as T-lymphocytes, neutrophils, and macrophages, is the influx of extracellular calcium through store-operated calcium entry (SOCE). CRAC channels are the primary conduits for SOCE in these cells.[1] this compound is a novel, selective inhibitor of CRAC channels, offering a targeted therapeutic approach to mitigate the inflammatory cascade.[2][3]

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of CRAC channels, which are composed of the Orai1 protein forming the channel pore in the plasma membrane and the stromal interaction molecules (STIMs) in the endoplasmic reticulum that act as calcium sensors.[1] By binding to and inhibiting Orai1, this compound effectively blocks the influx of extracellular calcium into the cell.[1] This disruption of calcium homeostasis prevents the activation of calcium-dependent signaling pathways that are essential for the transcription of various pro-inflammatory cytokine genes.[1]

Signaling Pathway

The signaling cascade initiated by immune cell receptor activation leads to the depletion of calcium from the endoplasmic reticulum, which is sensed by STIM proteins. STIMs then translocate to the plasma membrane and interact with Orai1 to open the CRAC channel, allowing for a sustained influx of calcium. This rise in intracellular calcium activates transcription factors, such as Nuclear Factor of Activated T-cells (NFAT), which in turn promote the expression of inflammatory cytokines. This compound's inhibition of Orai1 directly interrupts this pathway.

References

The Structural Dance of Potency: An In-depth Guide to the Structure-Activity Relationship of Zegocractin Analogs

For Researchers, Scientists, and Drug Development Professionals

Zegocractin (CM-4620), a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, has emerged as a promising therapeutic agent for a range of inflammatory and autoimmune diseases. Its mechanism of action, centered on the modulation of store-operated calcium entry (SOCE) through the inhibition of the Orai1 protein, has spurred significant interest in the development of analogous compounds with optimized pharmacological profiles. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound analogs, detailing the intricate interplay between chemical modifications and biological activity.

Quantitative Analysis of this compound and Analog Activity

The inhibitory potency of this compound and its analogs against the CRAC channel and their downstream effects on cytokine release are critical parameters in their evaluation. The following tables summarize key quantitative data, offering a comparative view of their biological efficacy.

| Compound | Target | IC50 (nM) |

| This compound (CM-4620) | Orai1/STIM1 | 119[1] |

| Orai2/STIM1 | 895[1] |

Table 1: Inhibitory Activity of this compound on Orai Channels. The half-maximal inhibitory concentration (IC50) values demonstrate this compound's selectivity for the Orai1 subunit over the Orai2 subunit of the CRAC channel.

| Cytokine | IC50 (nM) |

| IL-2 | 59[1] |

| IL-17 | 120[1] |

| IL-6 | 135[1] |

| IFN-γ | 138[1] |

| TNF-α | 225[1] |

| IL-1β | 240[1] |

| IL-10 | 303[1] |

| IL-4 | 879[1] |

Table 2: this compound's Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs). These IC50 values highlight this compound's broad anti-inflammatory profile, effectively suppressing the release of multiple pro-inflammatory cytokines.

The this compound Signaling Pathway: A Visual Representation

This compound exerts its therapeutic effects by interrupting a critical signaling cascade initiated by the depletion of intracellular calcium stores. The following diagram illustrates this pathway and the point of intervention by this compound.

Caption: this compound's mechanism of action in inhibiting the CRAC channel signaling pathway.

Experimental Protocols: A Foundation for Discovery

The synthesis and evaluation of this compound analogs rely on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

General Protocol for the Synthesis of this compound Analogs

The synthesis of this compound analogs generally follows a convergent synthetic route, allowing for the facile introduction of diverse chemical moieties. A representative, though generalized, synthetic scheme is outlined below. The specific details for the synthesis of this compound and its analogs can be found in patent literature, such as WO2016138472A1.

Caption: A generalized workflow for the synthesis of this compound analogs.

CRAC Channel Activity Assay (Calcium Influx Assay)

This assay is fundamental to determining the inhibitory potency of this compound analogs on the CRAC channel.

1. Cell Culture and Dye Loading:

- Human T-cells (e.g., Jurkat cells) are cultured under standard conditions.

- Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer.

2. Store Depletion:

- The endoplasmic reticulum (ER) calcium stores are depleted by adding a SERCA pump inhibitor, such as thapsigargin, in a calcium-free medium. This step activates the STIM1 proteins.

3. Compound Incubation:

- Varying concentrations of the this compound analog are added to the cells and incubated for a specific period.

4. Measurement of Calcium Influx:

- Calcium is reintroduced to the extracellular medium.

- The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium-sensitive dye using a plate reader or a fluorescence microscope.

5. Data Analysis:

- The fluorescence intensity is plotted against the compound concentration to generate a dose-response curve.

- The IC50 value is calculated from this curve, representing the concentration of the analog required to inhibit 50% of the calcium influx.

Cytokine Release Assay

This assay assesses the functional consequence of CRAC channel inhibition by measuring the suppression of inflammatory cytokine production.

1. PBMC Isolation and Culture:

- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

- The cells are cultured in a suitable medium.

2. Cell Stimulation and Compound Treatment:

- PBMCs are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies) to induce cytokine production.

- Concurrently, the cells are treated with various concentrations of the this compound analog.

3. Supernatant Collection:

- After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.

4. Cytokine Quantification:

- The concentration of various cytokines (e.g., IL-2, TNF-α, IFN-γ) in the supernatant is quantified using a multiplex immunoassay (e.g., Luminex) or enzyme-linked immunosorbent assay (ELISA).

5. Data Analysis:

- The cytokine concentrations are plotted against the analog concentrations to determine the IC50 value for the inhibition of each cytokine.

Deciphering the Structural Activity Relationship

While specific quantitative SAR data for a wide range of this compound analogs is proprietary and primarily found within patent literature, general principles can be inferred from the known structure of this compound and other CRAC channel inhibitors.

Caption: Logical relationship between structural modifications and their impact on key drug properties.

Key areas of the this compound scaffold that are likely to be critical for its activity and are targets for analog development include:

-

The Central Heterocyclic Core: Modifications to this core structure can significantly impact the overall conformation of the molecule and its interaction with the Orai1 channel.

-

Substituted Aromatic Rings: The nature and position of substituents on the aromatic rings can influence potency, selectivity, and pharmacokinetic properties such as metabolism and bioavailability. Halogen atoms, for instance, are often employed to modulate electronic properties and improve binding affinity.

-

The Linker Region: The length and flexibility of the linker connecting different parts of the molecule are crucial for optimal positioning within the binding pocket of the Orai1 protein.

The exploration of the SAR of this compound analogs is a continuous process. By systematically modifying the core structure and peripheral substituents, researchers aim to develop next-generation CRAC channel inhibitors with enhanced potency, improved selectivity, and a more favorable safety profile, ultimately expanding the therapeutic potential of this important drug class.

References

Technical Guide: In-Vitro Characterization of Zegocractin as a CRAC Channel Inhibitor

Introduction

Zegocractin (also known as CM-4620) is a potent and selective small-molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] CRAC channels are critical regulators of intracellular calcium (Ca2+) homeostasis, and their overactivation is implicated in a variety of inflammatory and autoimmune diseases.[4][5] The primary components of the CRAC channel are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) and the Orai proteins that form the channel pore in the plasma membrane.[3][4] this compound primarily targets the Orai1 subunit, the principal pore-forming unit of the CRAC channel in immune cells, thereby inhibiting store-operated calcium entry (SOCE).[4][6][7] This inhibition modulates downstream signaling pathways, leading to a reduction in the production and release of pro-inflammatory cytokines.[4] This document provides a detailed technical overview of the in-vitro characterization of this compound, including its mechanism of action, potency, and the experimental protocols used for its evaluation.

Mechanism of Action

The activation of CRAC channels is initiated by the depletion of Ca2+ from the endoplasmic reticulum (ER). This depletion is sensed by STIM1, an ER-resident protein, which then undergoes a conformational change, translocates to ER-plasma membrane junctions, and directly binds to and activates Orai1 channels. This activation results in a sustained influx of extracellular Ca2+, a process known as SOCE. This rise in intracellular Ca2+ activates transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), leading to the transcription of genes encoding inflammatory cytokines. This compound exerts its inhibitory effect by binding to the Orai1 channel, preventing the influx of Ca2+ and thereby suppressing the downstream inflammatory cascade.[4]

Quantitative Data

The in-vitro activity of this compound has been quantified through various assays to determine its potency, selectivity, and functional effects on immune cells.

Table 1: Potency and Selectivity of this compound on Orai/STIM Channels

| Channel Composition | IC50 (nM) | Source |

|---|---|---|

| Orai1/STIM1 | 119 - 120 | [1][2] |

| Orai2/STIM1 | 895 - 900 |[1][2] |

Table 2: this compound's Inhibition of Cytokine Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

| Cytokine | IC50 (nM) | Source |

|---|---|---|

| IL-2 | 59 | [2] |

| IL-17 | 120 | [2] |

| IL-6 | 135 | [2] |

| IFN-γ | 138 | [2] |

| TNF-α | 225 | [2] |

| IL-1β | 240 | [2] |

| IL-10 | 303 | [2] |

| IL-4 | 879 |[2] |

Table 3: Protective Effects of this compound Against Necrosis in Pancreatic Acinar Cells

| Inducing Agent | Effective Concentration (nM) | Effect | Source |

|---|---|---|---|

| Palmitoleic Acid | Starting from 1 | Marked protection against necrosis | [5][7] |

| Bile Acids | Starting from 50 | Marked protection against necrosis | [5][7] |

| L-Asparaginase | Starting from 50 | Marked protection against necrosis |[5][7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of CRAC channel inhibitors.

Electrophysiology Patch-Clamp Assay for IC50 Determination

This method directly measures the ion currents through CRAC channels in whole-cell patch-clamp configuration to determine the inhibitory potency of this compound.

Methodology:

-

Cell Culture: Use a stable cell line co-expressing human Orai1 and STIM1 (e.g., HEK293).

-

Store Depletion: Passively deplete ER Ca2+ stores by including 20 µM IP3 in the patch pipette solution. This activates STIM1 and subsequently the Orai1 channels.

-

Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a potential of 0 mV and apply hyperpolarizing voltage ramps (e.g., -100 to +100 mV over 50 ms) every 2 seconds to elicit the characteristic inwardly rectifying I-CRAC current.

-

The external solution should be a divalent-free (DVF) solution to increase current size, followed by the addition of 20 mM Ca2+ to confirm CRAC channel activity.

-

-

Compound Application: Once a stable I-CRAC is established, perfuse the cells with increasing concentrations of this compound.

-

Data Analysis: Measure the current amplitude at -80 mV or -100 mV. Plot the percentage of current inhibition against the this compound concentration and fit the data to a Hill equation to determine the IC50 value.

Calcium Flux Assay for SOCE Inhibition

This high-throughput method measures changes in intracellular Ca2+ concentration in response to store depletion and inhibition by this compound.

Methodology:

-

Cell Seeding: Seed cells (e.g., Jurkat T-cells or primary PBMCs) into a 96- or 384-well black, clear-bottom microplate.

-

Dye Loading: Load cells with a Ca2+-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer, often containing probenecid to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.[8][9]

-

Compound Incubation: Wash the cells and add buffer containing various concentrations of this compound. Incubate as required.

-

Fluorescence Reading:

-

Place the plate in a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading.

-

Induce ER Ca2+ store depletion by adding an agent like thapsigargin (a SERCA pump inhibitor) or a receptor agonist (e.g., carbachol).

-

After the initial Ca2+ release from the ER, re-add extracellular Ca2+ (e.g., 2 mM final concentration) to the wells to initiate SOCE.

-

-

Data Analysis: Measure the fluorescence intensity over time. The inhibition of the second Ca2+ peak (after re-addition of extracellular Ca2+) indicates SOCE inhibition. Calculate IC50 values based on the reduction in the area under the curve or the peak fluorescence in the presence of this compound.

Cytokine Release Assay

This immunoassay quantifies the inhibitory effect of this compound on the release of inflammatory cytokines from immune cells.

Methodology:

-

Cell Isolation: Isolate human PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture and Treatment: Plate the PBMCs and pre-incubate them with a range of this compound concentrations for approximately 30-60 minutes.

-

Stimulation: Activate the cells to induce cytokine production. Common stimuli include anti-CD3/anti-CD28 antibodies for T-cell activation or lipopolysaccharide (LPS) for monocyte activation.

-

Incubation: Incubate the cells for 24-72 hours to allow for cytokine secretion into the supernatant.

-

Quantification:

-

Collect the cell culture supernatant.

-

Measure the concentration of specific cytokines (e.g., IL-2, TNF-α, IFN-γ) using a suitable immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).

-

-

Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the IC50 for the inhibition of each cytokine.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C19H11ClF3N3O3 | CID 122507647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Combination of the CRAC Channel Inhibitor CM4620 and Galactose as a Potential Therapy for Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. bu.edu [bu.edu]

- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Zegocractin (Auxora) for Acute Pancreatitis: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute pancreatitis (AP) is a severe inflammatory condition of the pancreas with significant morbidity and mortality, yet it lacks specific disease-modifying therapies. A critical event in the early pathogenesis of AP is calcium overload within pancreatic acinar cells, which triggers a cascade of deleterious events including premature enzyme activation, mitochondrial dysfunction, and robust inflammatory responses. Zegocractin (also known as Auxora or CM-4620), a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, represents a novel therapeutic approach directly targeting this upstream pathology. By blocking the Orai1 channel, this compound inhibits store-operated calcium entry (SOCE), thereby mitigating the toxic calcium overload that drives pancreatic injury. This technical guide summarizes the foundational early-stage preclinical and clinical research on this compound, detailing its mechanism of action, experimental protocols, and quantitative outcomes in the treatment of acute pancreatitis.

The Pathophysiology of Acute Pancreatitis and the Role of Calcium Signaling

Acute pancreatitis is an inflammatory disease initiated by injury to pancreatic acinar cells.[1] Regardless of the etiology, such as gallstones or excessive alcohol consumption, a common hallmark is the dysregulation of intracellular calcium (Ca²⁺) homeostasis.[2][3]

In a pathological state, stimuli like bile acids or alcohol metabolites trigger a massive release of Ca²⁺ from the endoplasmic reticulum (ER).[1] This depletion of ER calcium stores is sensed by STIM1 proteins, which then translocate to the plasma membrane and activate Orai1, the pore-forming subunit of the CRAC channel.[4] The subsequent influx of extracellular Ca²⁺, a process known as store-operated calcium entry (SOCE), leads to a sustained, pathological elevation of cytosolic Ca²⁺.[3]

This calcium overload is a critical initiating event, leading to:

-

Premature activation of digestive enzymes , such as trypsinogen, within the acinar cells.[1]

-

Mitochondrial dysfunction , characterized by the opening of the mitochondrial permeability transition pore (mPTP), ATP depletion, and increased production of reactive oxygen species (ROS).[1][3]

-

Activation of inflammatory pathways , including the NF-κB pathway and the NLRP3 inflammasome, resulting in the release of pro-inflammatory cytokines that drive systemic inflammatory response syndrome (SIRS).[1]

This compound's therapeutic rationale is based on its ability to selectively inhibit the Orai1 channel, thereby blocking SOCE and preventing the initial calcium overload that triggers the downstream inflammatory cascade.[4][5]

Visualizing the Mechanism of Action

The following diagram illustrates the pathological calcium signaling pathway in acute pancreatitis and the specific point of intervention for this compound.

Caption: this compound blocks the Orai1 channel, preventing pathological calcium influx.

Preclinical Research

Early preclinical studies established the potent inhibitory effect of this compound on CRAC channels and its efficacy in animal models of acute pancreatitis.

In Vitro Inhibitory Activity

This compound demonstrates selective inhibition of Orai1/STIM1-mediated calcium currents.

| Target | IC₅₀ |

| Orai1/STIM1-mediated Ca²⁺ currents | ~120 nM |

| Orai2/STIM1-mediated Ca²⁺ currents | ~900 nM |

| Table 1: In Vitro Inhibitory Concentrations of this compound.[4] |

Efficacy in a Mouse Model of Acute Pancreatitis

In a mouse model of acute pancreatitis induced by palmitoleic acid and alcohol, a single low dose of this compound demonstrated significant protective effects.[6] A combination with galactose, a natural carbohydrate intended to reduce ATP depletion, showed a synergistic reduction in pancreatic injury.[6]

| Treatment Group | Total Histological Score | Pancreatic Edema | Pancreatic Necrosis | Inflammatory Infiltration |

| Control (FAEE-AP) | High | High | High | High |

| This compound (0.1 mg/kg) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |

| This compound + Galactose | Further Reduced | No Significant Change | Further Reduced | Further Reduced |

| Table 2: Efficacy of this compound in a Mouse Model of AP.[6] (Note: Quantitative scores were not provided in the source; "Reduced" indicates statistically significant improvement vs. control). |

Preclinical Experimental Workflow

The diagram below outlines the typical workflow for evaluating this compound in an animal model of AP.

Caption: Workflow for evaluating this compound's efficacy in an AP mouse model.

Clinical Research: The CARPO Phase 2b Trial

The CARPO trial was a Phase 2b, multinational, randomized, double-blind, placebo-controlled, dose-ranging study to evaluate the efficacy and safety of this compound in patients with acute pancreatitis and systemic inflammatory response syndrome (SIRS).[2][7]

Experimental Protocol: CARPO Trial

-

Patient Population: 216 patients diagnosed with acute pancreatitis who met >2 criteria for SIRS.[2][7]

-

Randomization: Patients were randomized into one of four treatment arms.[2]

-

Treatment Arms & Dosing Regimen:

Arm Treatment Administration 1 Placebo Intravenous (IV) infusion over 4 hours for 3 consecutive days 2 This compound 0.5 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days 3 This compound 1.0 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days 4 This compound 2.0 mg/kg Intravenous (IV) infusion over 4 hours for 3 consecutive days Table 3: Dosing and Administration in the CARPO Trial.[2][7]

-

Primary Endpoint: Time to tolerance of solid food, defined as consuming at least 50% of a low-fat, solid food meal (≥500 calories) without increased abdominal pain or emesis within two hours.[7]

-

Key Secondary Endpoints: Incidence of severe respiratory failure, defined as requiring invasive mechanical ventilation or ≥48 hours of high-flow nasal cannula or noninvasive mechanical ventilation.[7] Incidence of necrotizing pancreatitis at 30 days.[2]

CARPO Trial Workflow

Caption: Patient journey and assessment in the dose-ranging CARPO trial.

Efficacy and Safety Results

This compound demonstrated a dose-responsive improvement in key clinical outcomes.

| Endpoint | Placebo | This compound 0.5 mg/kg | This compound 1.0 mg/kg | This compound 2.0 mg/kg |

| Median Time to Food Tolerance | 112 hours | 69 hours | 69 hours | 66 hours |

| New Cases of Severe Respiratory Failure | 4 (8.5%) | 4 (8.3%) | 0 (0%)¹ | 0 (0%)¹ |

| Necrotizing Pancreatitis at 30 Days | 37% | 39% | 41% | 30%² |

| Table 4: Key Efficacy Outcomes from the CARPO Phase 2b Trial.[2][7] | ||||

| ¹ Data reported for 1.0 mg/kg and 2.0 mg/kg doses combined (n=102).[2][7] | ||||

| ² Data reported for the "high-dose" group.[2][7] |

In terms of safety, a lower rate of treatment-emergent adverse events was reported in the high-dose this compound group (43%) compared to the placebo arm (47%), and no serious adverse reactions were observed.[2]

Clinical Research: The CRSPA Phase 1/2 Trial

A separate Phase 1/2 study (CRSPA) investigated this compound for asparaginase-associated pancreatitis (AAP), a severe complication in children undergoing treatment for acute lymphoblastic leukemia (ALL).[8][9]

Experimental Protocol: CRSPA Trial

-

Patient Population: Children and young adults with ALL who developed AAP.[9]

-

Study Design: A Phase 1 dose-escalation portion to determine the recommended Phase 2 dose (RP2D), followed by a Phase 2 portion to assess efficacy.[8][9]

-

Dosing Regimen: The RP2D was established as Dose Level 1: 30 mg/m² on Day 1 and 42 mg/m² on Days 2-4, administered as a 4-hour IV infusion.[9]

-

Primary Efficacy Endpoint: Occurrence of pancreatic necrosis or pseudocyst on a CT scan after Day 28.[9]

Efficacy Results

The Phase 1 portion of the study showed promising efficacy compared to a historical cohort of patients who received only supportive care.[9]

| Endpoint | Historical Controls (Supportive Care) | CRSPA Patients (this compound) |

| Mean CT Severity Index | 5.4 | 2.4 |

| Table 5: Efficacy Outcome from the CRSPA Phase 1 Trial.[9] |

Conclusion and Future Directions

Early-stage research on this compound provides a strong rationale for its development as a targeted therapy for acute pancreatitis. Its mechanism, the inhibition of CRAC channels to prevent pathological calcium overload, addresses a fundamental trigger of the disease.[2] Preclinical data demonstrated its protective effects in animal models, and the Phase 2b CARPO trial showed that higher doses of this compound significantly reduced the time to solid food tolerance and decreased the risk of severe respiratory failure in patients with AP and SIRS.[2][7] Furthermore, promising results in pediatric AAP suggest a broader utility.[9]

The collective evidence supports the continued late-stage development of this compound as a potentially first-in-class treatment for acute pancreatitis and other acute inflammatory diseases.[2][10] Future research will likely focus on confirming these findings in a larger Phase 3 trial and further elucidating the full impact of CRAC channel inhibition on the systemic complications of acute pancreatitis.

References

- 1. Signaling Pathways Involved in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hcplive.com [hcplive.com]

- 3. mdpi.com [mdpi.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound by CalciMedica for Pancreatitis: Likelihood of Approval [pharmaceutical-technology.com]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound Shows Promise in Reducing Acute Pancreatitis Symptoms in Phase 2 Trial [trial.medpath.com]

- 8. ashpublications.org [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. CalciMedica Announces Publication of Preclinical Data in EMBO Molecular Medicine Supporting the Development of CRAC Channel Inhibitors for Inflammatory Bowel Disease (IBD) [prnewswire.com]

Methodological & Application

Zegocractin (CM 4620): Application Notes and Protocols for In-Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zegocractin (CM 4620) is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, a key regulator of store-operated calcium entry (SOCE) in various cell types.[1][2][3] By targeting the Orai1 subunit, which forms the pore of the CRAC channel, this compound effectively blocks the influx of extracellular calcium following the depletion of endoplasmic reticulum (ER) calcium stores.[2][4] This inhibition of SOCE has significant downstream effects, including the modulation of immune cell activation, reduction of inflammatory cytokine release, and prevention of calcium-mediated cell death.[2][4][5] These properties make this compound a promising therapeutic candidate for inflammatory diseases such as acute pancreatitis.[5][6][7][8] This document provides detailed protocols for key in-vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the CRAC channel. It demonstrates greater potency for Orai1/STIM1-mediated currents over Orai2/STIM1-mediated currents.[1][3] The primary mechanism involves the binding to and inhibition of the Orai1 protein, which is a critical component of the CRAC channel pore.[2][4] This action prevents the influx of extracellular Ca2+ into the cell, a process known as store-operated calcium entry (SOCE).[2] The overactivation of CRAC channels and subsequent excessive calcium influx are implicated in the pathophysiology of various inflammatory conditions.[2][4][9] By blocking this pathway, this compound can prevent downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), leading to a reduction in the production and release of pro-inflammatory cytokines such as IL-2, TNF-α, and IFN-γ.[2][4][9] Furthermore, this compound has been shown to protect against calcium entry-mediated cell death.[2][5]

Signaling Pathway

Caption: this compound inhibits Orai1, blocking SOCE and downstream NFAT activation.

Quantitative Data Summary

| Parameter | Value | Cell Type/System | Reference |

| IC50 (Orai1/STIM1) | 119 nM | - | [3] |

| IC50 (Orai2/STIM1) | 895 nM | - | [3] |

| IC50 (IFN-γ release) | 138 nM | Human PBMCs | [3] |

| IC50 (IL-2 release) | 59 nM | Human PBMCs | [3] |

| IC50 (IL-4 release) | 879 nM | Human PBMCs | [3] |

| IC50 (IL-6 release) | 135 nM | Human PBMCs | [3] |

| IC50 (IL-10 release) | 303 nM | Human PBMCs | [3] |

| IC50 (IL-17 release) | 120 nM | Human PBMCs | [3] |

| IC50 (IL-1β release) | 240 nM | Human PBMCs | [3] |

| IC50 (TNF-α release) | 225 nM | Human PBMCs | [3] |

Experimental Protocols

Store-Operated Calcium Entry (SOCE) Assay in Pancreatic Acinar Cells

This protocol measures the effect of this compound on SOCE in primary pancreatic acinar cells using a calcium-sensitive fluorescent dye, Fura-2 AM.

Materials:

-

This compound (CM 4620)

-

Collagenase (e.g., CLSPA)

-

Hank's Balanced Salt Solution (HBSS)

-

Extracellular solution (containing NaCl, KCl, MgCl2, CaCl2, D-glucose, HEPES)

-

Fura-2 AM

-

Thapsigargin (TG) or Cholecystokinin (CCK)

-

Bovine Serum Albumin (BSA)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or microscope

Procedure:

-

Isolation of Pancreatic Acinar Cells:

-

Isolate pancreas from a mouse or rat and rinse with HBSS.

-

Mince the tissue into small pieces (1-3 mm³) in HBSS.

-

Digest the tissue with collagenase solution at 37°C for 20-30 minutes with gentle agitation.

-

Mechanically dissociate the acini by pipetting with decreasing tip orifice sizes.

-

Wash the isolated acini by centrifugation and resuspend in extracellular solution.

-

-

Cell Loading with Fura-2 AM:

-

Incubate the isolated acini with 2-5 µM Fura-2 AM for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with extracellular solution to remove excess dye.

-

-

This compound Treatment:

-

Resuspend the Fura-2 loaded acini and seed into a 96-well plate.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM - 10 µM) or vehicle control (DMSO) for 30 minutes at room temperature.[5]

-

-

Measurement of SOCE:

-